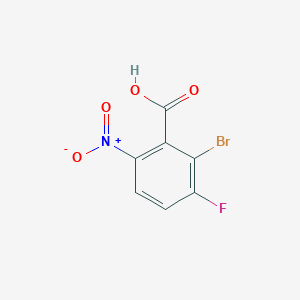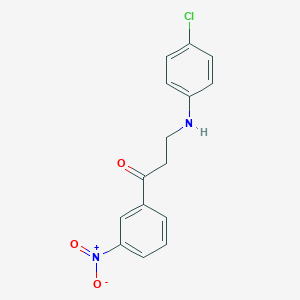
2-Bromo-3-fluoro-6-nitrobenzoic acid
Übersicht
Beschreibung
2-Bromo-3-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
It is known that benzylic compounds typically interact with various biological targets, including enzymes and receptors, through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-Bromo-3-fluoro-6-nitrobenzoic acid involves several chemical reactions. In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the brominated compound .
Biochemical Pathways
It is known that benzylic compounds can influence various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s physical form as a solid and its storage temperature suggest that it may have specific requirements for optimal stability and bioavailability .
Result of Action
It is known that benzylic compounds can induce various changes at the molecular and cellular levels, including alterations in enzyme activity and receptor binding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .
Biochemische Analyse
Biochemical Properties
, a widely-used method for forming carbon-carbon bonds. This reaction could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Cellular Effects
For example, nitro compounds are known to have high dipole moments, which can influence their interactions with other molecules within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
A common synthetic route starts with the nitration of benzoic acid to form 3-nitrobenzoic acid. This is followed by bromination to yield 2-bromo-3-nitrobenzoic acid. Finally, fluorination is carried out to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-bromo-3-fluoro-6-aminobenzoic acid.
Coupling: Formation of biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-6-nitrobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-nitrobenzoic acid
- 3-Bromo-2-fluoro-6-nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
2-Bromo-3-fluoro-6-nitrobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the benzoic acid ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
2-bromo-3-fluoro-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOTUUFDHGVXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2610518.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)

![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide](/img/structure/B2610530.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2610537.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)

